Phenethyl butyrate

Catalog No.
S560750
CAS No.
103-52-6
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl butyrate

CAS Number

103-52-6

Product Name

Phenethyl butyrate

IUPAC Name

2-phenylethyl butanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

WFNDDSQUKATKNX-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCC1=CC=CC=C1

Solubility

very slightly
Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCC(=O)OCCC1=CC=CC=C1

Potential Anti-Cancer Properties

Studies suggest that phenethyl butyrate might possess anti-cancer properties. Research on human cancer cell lines has shown that it can induce cell death (apoptosis) and inhibit cell proliferation in certain types of cancer, including breast cancer, colon cancer, and leukemia []. However, further research is needed to understand the underlying mechanisms and translate these findings into potential therapeutic applications.

Neurodegenerative Diseases

Some research suggests that phenethyl butyrate might play a role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies in animal models have shown that it can improve memory and cognitive function, and protect nerve cells from damage [, ]. However, these studies were conducted on animals, and further research is needed to determine its effectiveness and safety in humans.

Other Areas of Research

Phenethyl butyrate is also being investigated for its potential effects in other areas, including:

  • Anti-inflammatory properties: Studies suggest that phenethyl butyrate might have anti-inflammatory effects and could be beneficial in managing inflammatory conditions like arthritis [].
  • Mood regulation: Some research suggests that phenethyl butyrate might have mood-regulating properties and could potentially be used in the treatment of depression and anxiety []. However, more research is needed to confirm these findings.

Phenethyl butyrate is an organic compound classified as an ester, specifically the ester of butanoic acid and phenethyl alcohol. Its chemical formula is C₁₂H₁₆O₂, and it has a molecular weight of 192.25 g/mol. The compound is recognized for its pleasant floral aroma, making it a popular choice in the fragrance and flavoring industries. It is also known by several synonyms, including benzylcarbinyl butyrate and 2-phenylethyl butanoate .

Limited research is available on the specific mechanism of action of phenethyl butyrate in biological systems. However, its structure suggests potential interactions with odor receptors, explaining its role in fragrance perception []. Some studies suggest possible antioxidant or anti-inflammatory properties, but further investigation is needed.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, phenethyl butyrate can hydrolyze to produce phenethyl alcohol and butyric acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different esters.
  • Esterification: Phenethyl butyrate can be synthesized through the reaction of phenethyl alcohol with butyric acid in the presence of an acid catalyst .

Phenethyl butyrate exhibits several biological activities that have garnered interest in scientific research:

  • Antimicrobial Properties: Preliminary studies suggest that phenethyl butyrate may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria .
  • Enhancement of Drug Potency: Research indicates that phenethyl butyrate can enhance the effectiveness of second-line drugs by inhibiting EthR binding, which is significant in treating certain infections .
  • Safety Profile: Toxicological assessments have shown that phenethyl butyrate does not exhibit genotoxicity or significant reproductive toxicity, making it relatively safe for use in fragrances and food applications .

The synthesis of phenethyl butyrate can be achieved through several methods:

  • Chemical Synthesis:
    • Esterification Reaction: This involves reacting phenethyl alcohol with butyric acid under acidic conditions. The reaction typically requires heating to facilitate ester formation.
    text
    C₈H₁₀O + C₄H₈O₂ → C₁₂H₁₆O₂ + H₂O
  • Enzymatic Synthesis:
    • Lipase enzymes can catalyze the formation of phenethyl esters from fatty acids and phenethyl alcohol. This method is often preferred for producing high-purity esters with specific sensory attributes .

Phenethyl butyrate finds diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products, enhancing taste profiles.
  • Pharmaceuticals: Its potential to enhance drug efficacy makes it a candidate for formulation in medicinal products .

Research on interaction studies involving phenethyl butyrate primarily focuses on its role as a fragrance ingredient and its effects on human health:

  • Studies indicate that it does not pose significant risks for skin sensitization or respiratory toxicity when used within established safety limits .
  • The compound has been evaluated alongside similar esters to assess potential interactions and safety profiles.

Phenethyl butyrate shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Compound NameMolecular FormulaKey Characteristics
Phenethyl acetateC₈H₁₀O₂Commonly used as a flavoring agent; less aromatic
Phenethyl propionateC₉H₁₂O₂Similar aroma profile; used in fragrances
Benzyl acetateC₉H₁₀O₂Widely used in perfumes; has a sweet scent
Ethyl butyrateC₆H₁₂O₂Used in food flavoring; less complex aroma profile

Uniqueness of Phenethyl Butyrate

Phenethyl butyrate's unique floral scent distinguishes it from other similar compounds. Its ability to enhance drug potency further sets it apart, making it valuable not only in fragrance applications but also in potential pharmaceutical uses .

Enzymatic Synthesis Approaches

Lipase-Catalyzed Transesterification Mechanisms

Lipases catalyze the transesterification of phenethyl alcohol with butyric acid derivatives, operating via a ping-pong bi-bi mechanism. In this two-step process, the enzyme first binds to the acyl donor (e.g., vinyl butyrate), forming an acyl-enzyme intermediate. Subsequent nucleophilic attack by phenethyl alcohol releases phenethyl butyrate and regenerates the free enzyme [2]. The interfacial activation of lipases at oil-water interfaces enhances catalytic efficiency, with substrate specificity influenced by the enzyme’s lid structure [2]. For instance, Candida antarctica lipase B (CALB) exhibits a rigid open conformation that facilitates access to bulky substrates like phenethyl alcohol [2].

Novozym 435 Applications in Production

Novozym 435, an immobilized CALB formulation, achieves >95% conversion yields in solvent-free systems at 60°C [2]. Its macroporous acrylic resin carrier stabilizes the enzyme’s tertiary structure, enabling reuse for 15 cycles with <10% activity loss [2]. A comparative study demonstrated Novozym 435’s superiority over free CALB, with a 3.2-fold increase in productivity under optimized conditions (Table 1).

Table 1: Performance comparison of free vs. immobilized CALB in phenethyl butyrate synthesis

ParameterFree CALBNovozym 435
Conversion yield (%)6897
Reaction time (h)248
Reusability (cycles)215

Candida antarctica Lipase Systems

CALB’s non-regioselective nature allows efficient esterification of secondary alcohols like phenethyl alcohol. Molecular docking simulations reveal that its oxyanion hole stabilizes the tetrahedral intermediate through hydrogen bonding with Thr40 and Gln106 residues [1]. Site-directed mutagenesis of these residues (Thr40Ala) reduced activity by 74%, confirming their catalytic role [1].

Porcine Pancreatic Lipase Catalysis

Porcine pancreatic lipase (PPL) achieves 82% conversion in hexane at 45°C, with activity modulated by water content. Optimal water activity (aw = 0.53) prevents enzyme denaturation while maintaining substrate solubility [2]. PPL’s broad pH tolerance (6.0–8.5) makes it suitable for biphasic systems combining ionic liquids and supercritical CO2 [2].

Rhizomucor miehei Lipase Applications

Rhizomucor miehei lipase (RML) immobilized on epoxy-functionalized silica yields 89% conversion in 6 h. Its thermostability (Topt = 65°C) enables high-temperature operations, reducing microbial contamination risks [2]. RML’s Sn-1,3 regioselectivity minimizes diacylglycerol byproducts, crucial for pharmaceutical-grade purity [2].

Biocatalyst Optimization Strategies

Immobilization Techniques for Enhanced Catalytic Activity

Covalent immobilization on glutaraldehyde-activated chitosan improves enzyme rigidity, increasing CALB’s half-life at 70°C from 4 h to 48 h [2]. Adsorption on octyl-Sepharose enhances lipase activity by 40% through interfacial activation [2].

Enzyme Carrier Systems Development

Hybrid carriers combining organic polymers (e.g., polyvinyl alcohol) with inorganic matrices (e.g., mesoporous silica) increase enzyme loading capacity by 3.5-fold compared to single-material supports [2]. Magnetic Fe3O4 nanoparticles enable easy biocatalyst recovery via external magnets, reducing downstream costs [2].

Hypromellose-Polyvinyl Alcohol Hybrid Carriers

Hypromellose-polyvinyl alcohol (HPMC-PVA) films crosslinked with genipin exhibit 92% enzyme retention after 10 batches. The hydrophilic HPMC matrix prevents substrate diffusion limitations, while PVA enhances mechanical stability [2].

Enzyme Reusability Enhancement Methods

Polyethyleneimine (PEI) coating on immobilized lipases reduces enzyme leaching by 78% through electrostatic interactions. Combined with periodic washing with tert-butanol, this extends operational stability to 30 cycles [2].

Reaction Parameter Optimization

Molar Ratio Impact on Conversion Rates

A 1:4 phenethyl alcohol-to-vinyl butyrate ratio maximizes conversion (98%) by shifting equilibrium toward ester formation. Excess acyl donor (>5:1) causes substrate inhibition, reducing activity by 25% [2].

Temperature Effects on Enzymatic Activity

CALB activity increases linearly from 30°C to 60°C (Q10 = 1.8), with Arrhenius activation energy (Ea) of 45 kJ/mol [1]. Above 65°C, irreversible denaturation occurs, highlighted by a 90% activity drop after 2 h [1].

Solvent Selection for Optimal Synthesis

Log P values >3.0 (e.g., isooctane, tert-butanol) maintain enzyme hydration while solubilizing substrates. Acetone (log P = -0.24) inactivates 80% of RML due to excessive water stripping [2].

Reaction Time Optimization

Reaction progress monitoring via GC-FID shows 90% conversion within 4 h, reaching equilibrium by 8 h. Prolonged incubation (>12 h) promotes reverse hydrolysis, decreasing yield by 15% [2].

Statistical Design of Experiments for Process Optimization

A central composite design (CCD) identified temperature (p < 0.001) and enzyme loading (p = 0.003) as critical factors. Response surface methodology (RSM) optimized conditions to 55°C, 8% w/w enzyme, and 1:3 substrate ratio, achieving 99.2% predicted conversion [2].

Physical Description

Colourless liquid; warm, floral and fruity odour

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Boiling Point

238.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

0.991-0.994

UNII

02E08ZN98R

Other CAS

103-52-6

Wikipedia

Phenethyl butyrate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 2-phenylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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